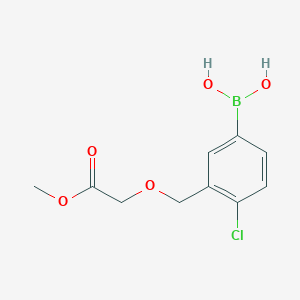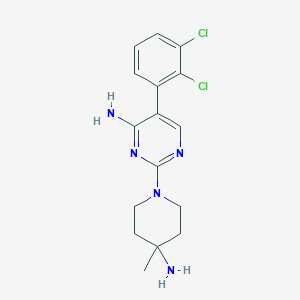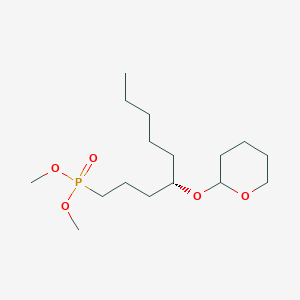
Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester is a chemical compound with the molecular formula C14H29O5P. This compound is known for its unique structure, which includes a tetrahydro-2H-pyran-2-yl group and a phosphonic acid dimethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester typically involves the reaction of a nonyl alcohol derivative with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonic acid ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: The major product is the corresponding phosphonic acid derivative.
Reduction: The major product is the corresponding phosphine oxide.
Substitution: The major products are various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]octyl]phosphonic acid dimethyl ester
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]decyl]phosphonic acid dimethyl ester
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]dodecyl]phosphonic acid dimethyl ester
Uniqueness
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester is unique due to its specific chain length and the presence of the tetrahydro-2H-pyran-2-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H33O5P |
|---|---|
Peso molecular |
336.40 g/mol |
Nombre IUPAC |
2-[(4S)-1-dimethoxyphosphorylnonan-4-yl]oxyoxane |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3/t15-,16?/m0/s1 |
Clave InChI |
WEJXBWLOAWUGSA-VYRBHSGPSA-N |
SMILES isomérico |
CCCCC[C@@H](CCCP(=O)(OC)OC)OC1CCCCO1 |
SMILES canónico |
CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


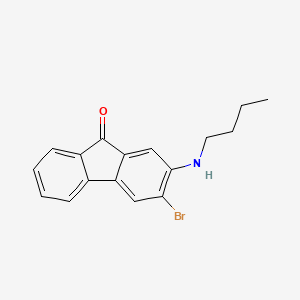
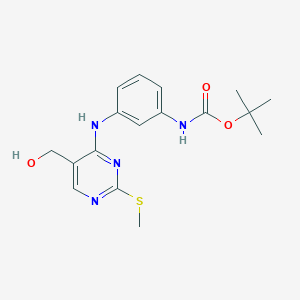
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
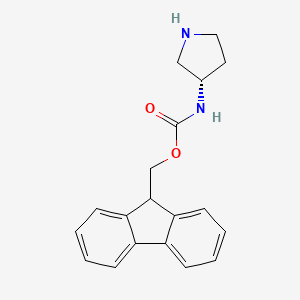
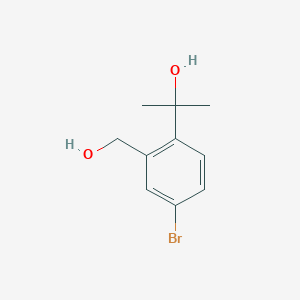
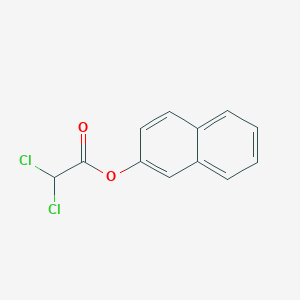
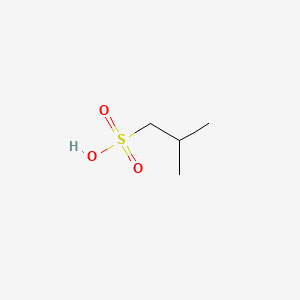
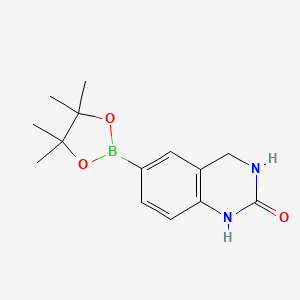

![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
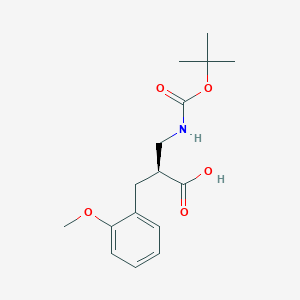
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
